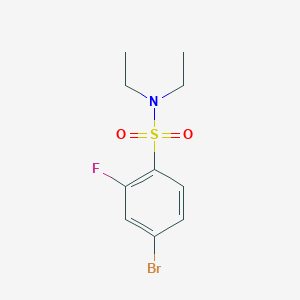

4-bromo-N,N-diethyl-2-fluorobenzenesulfonamide

Description

4-bromo-N,N-diethyl-2-fluorobenzenesulfonamide is a chemical compound that belongs to the class of benzenesulfonamides. This compound is characterized by the presence of a bromine atom, a fluorine atom, and a sulfonamide group attached to a benzene ring. It has diverse applications in medicinal and industrial fields.

Properties

IUPAC Name |

4-bromo-N,N-diethyl-2-fluorobenzenesulfonamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H13BrFNO2S/c1-3-13(4-2)16(14,15)10-6-5-8(11)7-9(10)12/h5-7H,3-4H2,1-2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JEFFMFZCMMUXTG-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN(CC)S(=O)(=O)C1=C(C=C(C=C1)Br)F | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H13BrFNO2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

310.19 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

The synthesis of 4-bromo-N,N-diethyl-2-fluorobenzenesulfonamide involves multiple steps of organic synthesis reactionsThe reaction conditions often require precise control to ensure high purity and good yield of the final product . Industrial production methods may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs.

Chemical Reactions Analysis

4-bromo-N,N-diethyl-2-fluorobenzenesulfonamide undergoes various types of chemical reactions, including:

Substitution Reactions: The bromine and fluorine atoms can be substituted by other functional groups under appropriate conditions.

Oxidation and Reduction Reactions: The compound can undergo oxidation or reduction, leading to the formation of different products.

Hydrolysis: The sulfonamide group can be hydrolyzed under acidic or basic conditions.

Common reagents used in these reactions include halogenating agents, oxidizing agents, and reducing agents. The major products formed depend on the specific reaction conditions and reagents used .

Scientific Research Applications

4-bromo-N,N-diethyl-2-fluorobenzenesulfonamide has a wide range of applications in scientific research, including:

Chemistry: It is used as an intermediate in the synthesis of various organic compounds.

Biology: The compound is studied for its potential biological activities and interactions with biomolecules.

Medicine: It is explored for its potential therapeutic properties and as a precursor for drug development.

Industry: The compound is used in the production of specialty chemicals and materials

Mechanism of Action

The mechanism of action of 4-bromo-N,N-diethyl-2-fluorobenzenesulfonamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved depend on the specific application and context of use.

Comparison with Similar Compounds

4-bromo-N,N-diethyl-2-fluorobenzenesulfonamide can be compared with other similar compounds, such as:

4-bromo-2-fluorobenzenesulfonamide: This compound lacks the diethyl groups, which may affect its chemical properties and applications.

4-bromo-N,N-dimethyl-2-fluorobenzenesulfonamide:

The uniqueness of 4-bromo-N,N-diethyl-2-fluorobenzenesulfonamide lies in its specific combination of functional groups, which confer distinct chemical and biological properties .

Biological Activity

Overview

4-bromo-N,N-diethyl-2-fluorobenzenesulfonamide is a sulfonamide compound that has garnered attention for its potential biological activities, particularly in the field of medicinal chemistry. This compound is characterized by the presence of bromine and fluorine substituents, which may influence its interaction with biological targets. The following sections detail its biological activity, mechanisms of action, and relevant research findings.

The biological activity of 4-bromo-N,N-diethyl-2-fluorobenzenesulfonamide is primarily attributed to its ability to interact with specific molecular targets within cellular pathways. It may exert effects by:

- Inhibiting Enzymatic Activity : The compound can bind to enzymes involved in critical metabolic pathways, potentially leading to altered cellular functions.

- Modulating Receptor Activity : It may interact with various receptors, influencing signaling pathways that regulate cell growth and proliferation .

Anticancer Properties

Recent studies have highlighted the anticancer potential of 4-bromo-N,N-diethyl-2-fluorobenzenesulfonamide. For instance:

- Cell Growth Inhibition : In vitro tests demonstrated that this compound inhibits the growth of pancreatic cancer cells (UM16) with an IC50 value of 0.58 μM . Notably, its R-enantiomer showed significantly higher potency (IC50 = 0.31 μM ) compared to the S-enantiomer (IC50 = 9.47 μM ) .

- Mitochondrial Function Disruption : The R-enantiomer was found to deplete ATP production in MIA PaCa-2 cells under conditions that force reliance on oxidative phosphorylation, indicating a potential mechanism for its anticancer effects .

Antimicrobial Activity

The compound has also been investigated for its antimicrobial properties:

- Broad-Spectrum Activity : Preliminary studies suggest that 4-bromo-N,N-diethyl-2-fluorobenzenesulfonamide exhibits activity against various bacterial strains, although specific mechanisms remain to be elucidated .

Research Findings and Case Studies

A selection of relevant studies illustrates the biological activity and potential applications of 4-bromo-N,N-diethyl-2-fluorobenzenesulfonamide:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.